

"1-Butylpiperazin-2-one" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **1-Butylpiperazin-2-one**

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Spectroscopic Data of 1-Butylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **1-Butylpiperazin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **1-Butylpiperazin-2-one**.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Butylpiperazin-2-one**. These predictions are derived from the analysis of similar structures, including N-substituted piperazinones, N-alkylated piperazines, and cyclic amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of **1-Butylpiperazin-2-one** in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the protons of

the butyl group and the piperazinone ring.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Butylpiperazin-2-one**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-3	~3.3 - 3.5	t	2H
H-5	~2.8 - 3.0	t	2H
H-6	~3.1 - 3.3	s	2H
Butyl-H α	~2.4 - 2.6	t	2H
Butyl-H β	~1.4 - 1.6	m	2H
Butyl-H γ	~1.2 - 1.4	m	2H
Butyl-H δ	~0.9	t	3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity: s = singlet, t = triplet, m = multiplet.

^{13}C NMR (Carbon-13 NMR): The predicted ^{13}C NMR spectrum will show six distinct signals corresponding to the inequivalent carbon atoms in **1-Butylpiperazin-2-one**.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Butylpiperazin-2-one**

Carbon Atom	Predicted Chemical Shift (ppm)
C-2 (C=O)	~170 - 175
C-3	~45 - 50
C-5	~50 - 55
C-6	~55 - 60
Butyl-C α	~50 - 55
Butyl-C β	~28 - 32
Butyl-C γ	~19 - 23
Butyl-C δ	~13 - 15

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **1-Butylpiperazin-2-one** is expected to show characteristic absorption bands for the amide carbonyl group and the various C-H and C-N bonds within the molecule.

Table 3: Predicted IR Absorption Frequencies for **1-Butylpiperazin-2-one**

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
C=O (Amide I)	1650 - 1680	Strong
C-H (Aliphatic)	2850 - 2960	Strong
C-N Stretch	1100 - 1250	Medium
CH ₂ Bend	1450 - 1470	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1-Butylpiperazin-2-one** is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the

cleavage of the butyl group and the piperazinone ring.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **1-Butylpiperazin-2-one**

Ion	Predicted m/z	Description
[M] ⁺	156	Molecular Ion
[M-CH ₃] ⁺	141	Loss of a methyl radical
[M-C ₂ H ₅] ⁺	127	Loss of an ethyl radical
[M-C ₃ H ₇] ⁺	113	Loss of a propyl radical
[M-C ₄ H ₉] ⁺	99	Loss of the butyl radical (piperazin-2-one cation)
C ₄ H ₉ ⁺	57	Butyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Butylpiperazin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The solution should be clear and free of particulate matter.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

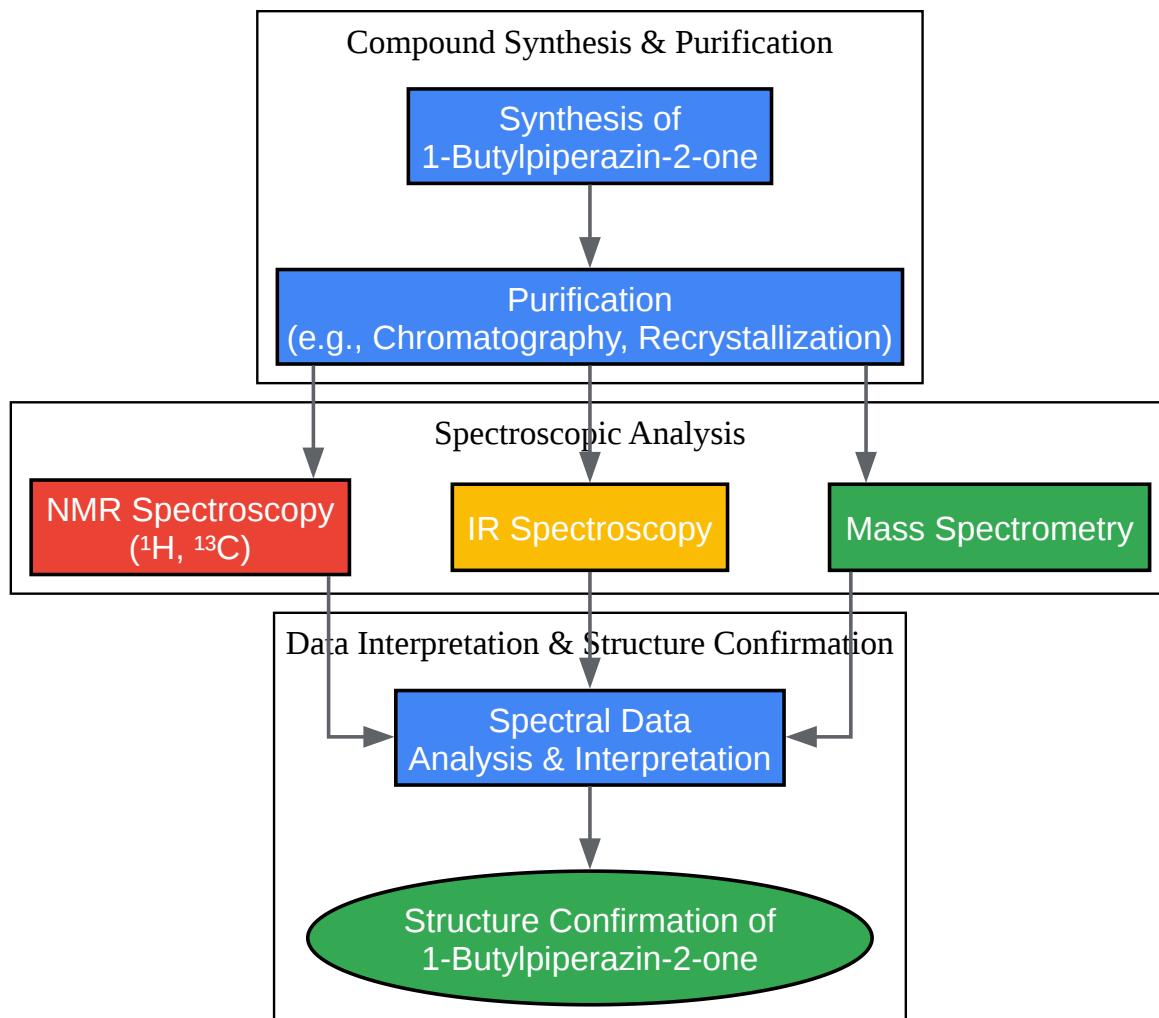
- **Sample Preparation:** For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][2]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **1-Butylpiperazin-2-one**.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-Butylpiperazin-2-one**.

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